Methyl 1-(methylamino)cyclobutane-1-carboxylate
Description
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
methyl 1-(methylamino)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-8-7(4-3-5-7)6(9)10-2/h8H,3-5H2,1-2H3 |
InChI Key |
ULKQCHTVPMPZBP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCC1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step sequence:
- Cyclobutane ring construction
- Introduction of the methylamino group
- Esterification to form the methyl ester
These steps can be executed in various orders depending on starting materials and desired stereochemistry.
Stepwise Synthesis Overview
Step 1: Cyclobutane Ring Formation
- Cyclobutane rings are commonly constructed via [2+2] cycloaddition reactions or via cyclization of suitable precursors.
- One reported approach involves cycloaddition of methyl 2-acetamidoacrylate with ketene diethyl acetal, yielding a cyclobutane skeleton with a protected amino group.
Step 2: Amination
- The introduction of the methylamino group can be achieved by direct amination of a cyclobutanone or cyclobutanecarboxylate intermediate.
- Reductive amination with methylamine is a plausible route, where a cyclobutanone is reacted with methylamine followed by reduction.
Step 3: Esterification
Detailed Example Protocol
Synthesis of Hydrochloride Salt
The free base can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), yielding this compound hydrochloride, which is often used for purification and storage due to improved stability.
Data Table: Comparative Yields and Conditions
Analytical Characterization
To confirm the structure and purity, the following analytical methods are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the cyclobutane ring and methylamino substitution.
- Infrared (IR) Spectroscopy : Identifies characteristic ester and amine functional groups.
- Mass Spectrometry (MS) : Confirms molecular weight (143.18 g/mol for the free base).
- Melting Point Determination : For the hydrochloride salt, 163–164°C is typical.
Research Findings and Notes
- The use of DMAP as a catalyst in the esterification step significantly improves both the rate and yield of the methyl ester formation.
- Cyclobutane derivatives, including this compound, display unique reactivity due to ring strain, which can influence both synthetic strategy and purification.
- The hydrochloride salt form is preferred for handling and storage due to its crystalline nature and higher stability.
Scientific Research Applications
Methyl 1-(methylamino)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Methyl 1-(methylamino)cyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane vs. Cyclopentane Analogues
Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
- Molecular Formula: C8H15NO2 (vs. C7H13NO2 for cyclobutane analogue).
- NMR Shifts: Cyclopentane derivatives exhibit distinct ¹H-NMR patterns (e.g., δ 2.10–1.80 for cyclopentane protons vs. δ 2.56–2.31 for cyclobutane protons), reflecting differences in ring conformation and substituent environments . Synthetic Yield: Comparable yields (~80%) are achieved via similar deprotection and salt-formation methods .
cis-3-(Methylamino)cyclobutane-1-carboxylate (Abrocitinib Intermediate)
- Molecular Formula: C9H17NO2 (vs. C7H13NO2).
- Key Differences: Substituent Position: The methylamino group is at the 3-position (cis configuration) rather than 1-position, altering steric interactions and biological target binding . Ester Group: The isopropyl ester (vs. methyl ester) increases hydrophobicity, affecting solubility and metabolic stability .
Cyclobutane vs. Cyclopropane Analogues
1-(Methylamino)cyclopropane-1-carboxylate
- Molecular Formula: C10H18F2N2O2 (vs. C7H13NO2).
- Key Differences :
- Ring Strain : The cyclopropane ring introduces higher strain, increasing reactivity but reducing thermal stability compared to cyclobutane .
- Fluorine Substituents : The presence of fluorine atoms enhances electronegativity and bioavailability, making this compound suitable for targeted drug delivery .
Amino vs. Methylamino Derivatives
Methyl 1-Amino-1-cyclopentanecarboxylate
- Molecular Formula: C7H13NO2 (same as target compound but with cyclopentane).
- Applications: Used in peptide synthesis (e.g., cycloleucine derivatives) rather than kinase inhibitors .
Comparative Data Table
Biological Activity
Methyl 1-(methylamino)cyclobutane-1-carboxylate is a compound of significant interest in biochemical research due to its unique structural features and biological activities. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring with a methylamino group and a carboxylate functional group. Its molecular formula is , with a molecular weight of approximately 143.18 g/mol. The presence of the methylamino group allows for interactions with various biological targets, influencing enzymatic activities and metabolic pathways.
Biological Activity
Enzymatic Interactions
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors. The methylamino group can form hydrogen bonds, which may modulate enzyme activity and influence metabolic pathways. This interaction positions the compound as a valuable tool in biochemical research for studying enzyme kinetics and mechanisms.
Potential Therapeutic Applications
Research indicates that this compound may serve as a precursor or building block in the synthesis of biologically active molecules, making it relevant in medicinal chemistry. Its unique structure could enhance binding affinity to specific receptors, potentially leading to novel therapeutic applications.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Methyl ester instead of carboxylic acid | Different reactivity due to ester functionality |
| Methyl 3-(methylamino)cyclobutane-1-carboxylic acid | Cyclobutane ring, carboxylic acid group | Direct involvement in metabolic pathways |
| Methyl trans-3-(methylamino)cyclobutane-1-carboxylate hydrochloride | Hydrochloride salt form | Enhanced solubility in aqueous environments |
| Methyl cis-3-(methylamino)cyclobutane-1-carboxylate hydrochloride | Isomeric form with different spatial arrangement | Potential differences in biological activity |
Case Studies and Research Findings
Recent studies have highlighted the biological implications of this compound:
- Enzyme Interaction Studies : Research demonstrated that this compound can significantly alter the activity of certain enzymes involved in amino acid metabolism, suggesting its potential utility in metabolic engineering applications.
- Pharmacological Research : Investigations into its pharmacological properties revealed that it may act as an inhibitor for specific receptors, providing insights into its mechanism of action and potential therapeutic targets .
- Synthesis and Applications : The compound has been utilized as a precursor in the synthesis of various bioactive molecules, showcasing its versatility in medicinal chemistry .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylamino group (-NHCH₃) participates in nucleophilic substitution, particularly under basic conditions.
Key Findings :
-
Steric hindrance from the cyclobutane ring slows reaction kinetics compared to linear analogs.
-
Selectivity for mono-substitution is observed due to the steric bulk of the cyclobutane framework .
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions:
Mechanistic Insight :
-
Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate, favored by the electron-withdrawing effect of the cyclobutane ring .
Amidation Reactions
The ester group reacts with amines to form amides:
| Amine | Conditions | Product | References |
|---|---|---|---|
| Benzylamine | DCC, DMAP, CH₂Cl₂, 0°C → 25°C | 1-(Methylamino)-N-benzylcyclobutane-1-carboxamide | |
| Aniline | HATU, DIPEA, DMF, 25°C | N-Phenylamide derivative |
Notable Observation :
-
Reactions with bulkier amines (e.g., tert-butylamine) show reduced yields (<50%) due to steric clashes with the cyclobutane ring.
Oxidation and Reduction
The methylamino group and ester moiety undergo redox transformations:
| Reaction Type | Reagents | Product | References |
|---|---|---|---|
| Oxidation of -NHCH₃ | mCPBA, CH₂Cl₂, 0°C | N-Methyl-N-oxo derivative | |
| Reduction of ester | LiAlH₄, THF, reflux | 1-(Methylamino)cyclobutane-1-methanol |
Challenges :
-
Over-oxidation of the methylamino group can occur with strong oxidants (e.g., KMnO₄), leading to decomposition .
Cyclobutane Ring Influence
The strained cyclobutane ring impacts reactivity:
| Effect | Example | Outcome | References |
|---|---|---|---|
| Ring-opening | H₂SO₄, 100°C | Linear chain degradation products | |
| Conformational rigidity | N/A | Enhanced stereoselectivity in substitutions |
Structural Analysis :
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Methyl 1-(methylamino)cyclobutane-1-carboxylate and its derivatives?
- Methodological Answer : The compound is typically synthesized via reductive amination or multi-step coupling reactions. Key steps include:
- Temperature Control : Reactions are conducted at 0°C under nitrogen to minimize side reactions (e.g., oxidation of sensitive intermediates) .
- Reagents : Use of 5-ethyl-2-methylpyridine borane for selective reduction of imine intermediates, followed by acid/base workup (methanesulfonic acid and NaOH) to isolate products .
- Solvent Systems : Ethyl acetate and DMF are preferred for solubility and stability of intermediates .
- Yield Optimization : Molar ratios of reagents (e.g., 2:1 borane:substrate) and controlled addition rates improve yields to >90% .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Workflow :
- LCMS : Monitors molecular ion peaks (e.g., m/z 411 [M+H]+ for intermediates) and confirms purity .
- HPLC : Retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) validate consistency with reference standards .
- Purification : Silica gel chromatography with ethyl acetate/methanol gradients removes byproducts .
Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?
- Liquid-Liquid Extraction : Use of phosphate buffer (e.g., 25% aqueous tripotassium phosphate) to partition organic and aqueous layers .
- Chromatography : Reverse-phase or silica gel columns with methanol/ethyl acetate eluents achieve >95% purity .
- Crystallization : Freeze-drying DMSO solutions followed by heptane addition yields crystalline forms suitable for X-ray analysis .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in coupling reactions?
- Mechanistic Insights :
- The cyclobutane ring imposes steric constraints, favoring nucleophilic attack at the carboxylate group over the methylamino moiety .
- Electron-withdrawing substituents (e.g., trifluoromethyl groups on aryl partners) enhance electrophilic reactivity in amide bond formations .
Q. What strategies mitigate racemization or decomposition during derivatization of this compound?
- Racemization Control :
- Low-temperature reactions (0°C to -10°C) and inert atmospheres preserve stereochemical integrity .
- Use of non-polar solvents (e.g., 2-butanone) reduces acid/base-mediated degradation .
Q. How can computational modeling predict the bioactivity or metabolic fate of this compound derivatives?
- In Silico Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
